REACTION_CXSMILES
|
O.[O:2]=[C:3]([CH2:5][N:6]([C:8](=[NH:10])[NH2:9])[CH3:7])O.[ClH:11]>>[CH3:7][N:6]1[C:8]([NH2:10])=[N:9][C:3](=[O:2])[CH2:5]1.[ClH:11] |f:0.1,3.4|
|
Name
|
creatine monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O=C(O)CN(C)C(N)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Increasing the reaction time to greater than 20 hours
|
Type
|
CUSTOM
|
Details
|
resulted in
|
Type
|
CUSTOM
|
Details
|
Such longer reaction times
|
Name
|
creatinine HCl
|
Type
|
product
|
Smiles
|
CN1CC(=O)N=C1N.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |